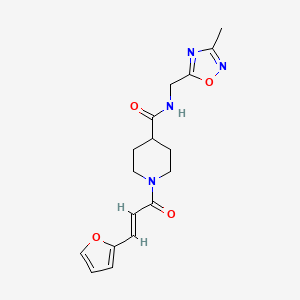![molecular formula C18H12ClN3OS B2569286 N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-phenoxyaniline CAS No. 241132-41-2](/img/structure/B2569286.png)
N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-phenoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-phenoxyaniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound is also known by its chemical name, CIPTA, and has been synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction and the Schiff base reaction.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Green Chemistry
The compound is part of a class of chemicals that can be synthesized through green chemistry protocols. For example, the Biginelli reaction, a significant method in organic synthesis, has been adapted to create related compounds using environmentally friendly procedures. This approach not only enhances the efficiency of chemical reactions but also contributes to the sustainability of chemical manufacturing processes (R. Morigi, A. Locatelli, M. Rambaldi, A. Consorti, A. Leoni, 2012).
Nematicidal and Antifungal Activities
Related thiazole and imidazole derivatives have demonstrated potential nematicidal and antifungal activities. These compounds have been synthesized and tested against various nematodes and fungi, showing appreciable activity. This indicates a promising avenue for developing new pesticides and antifungal agents based on the structural framework of these molecules (A. Srinivas, A. Nagaraj, C. S. Reddy, 2010).
Antimicrobial Properties
The antimicrobial properties of thiazoles and their fused derivatives have been extensively studied. New synthetic pathways have been explored to create thiazole derivatives with significant antimicrobial activities against both bacteria and fungi. These findings highlight the potential of such compounds in addressing the growing concern of antimicrobial resistance (Wagnat W. Wardkhan, M. Youssef, Faten I. Hamed, S. Ouf, 2008).
Microwave-Assisted Synthesis
The application of microwave-assisted synthesis techniques to create thiazole derivatives has been demonstrated to significantly reduce reaction times and improve yield. This method leverages the unique properties of microwave irradiation to enhance chemical reactions, offering a more efficient and scalable approach to the synthesis of complex molecules (S. Kamila, Kimberly Mendoza, E. Biehl, 2012).
Structural and Optical Properties
The influence of the thiazole backbone on the structural, redox, and optical properties of various complexes has been investigated. These studies contribute to a deeper understanding of how subtle changes in molecular structure can significantly impact the physical properties of materials, which is crucial for the development of new materials for electronic and photonic applications (Samar Eid, M. Fourmigué, T. Roisnel, D. Lorcy, 2007).
Propiedades
IUPAC Name |
1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-(4-phenoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3OS/c19-17-16(22-10-11-24-18(22)21-17)12-20-13-6-8-15(9-7-13)23-14-4-2-1-3-5-14/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZNYKRUEKWCDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N=CC3=C(N=C4N3C=CS4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

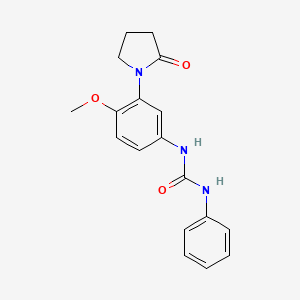
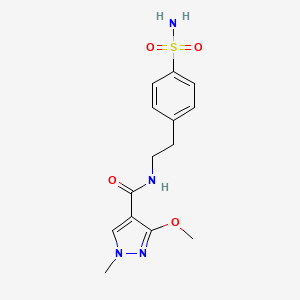
![N-(Cyanomethyl)-2-[4-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B2569206.png)

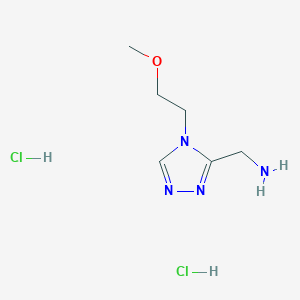
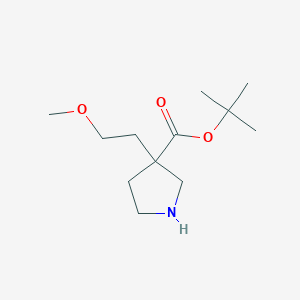
![2-Chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile](/img/structure/B2569213.png)

![2-(6-isopropyl-5,7-dioxo-2-piperidin-1-yl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2569217.png)
![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B2569219.png)
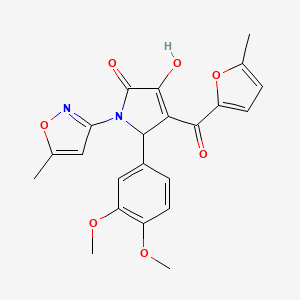
![tert-Butyl 8-amino-2-azabicyclo[5.1.0]octane-2-carboxylate](/img/structure/B2569221.png)
![4-[2-(2-Ethoxy-4-formylphenoxy)propanoylamino]benzamide](/img/structure/B2569222.png)
